

# ATTO 565 Amine: A Comprehensive Technical Guide for Single-Molecule Detection

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ATTO 565 amine**, a fluorescent dye widely utilized in single-molecule spectroscopy. As a member of the rhodamine dye family, ATTO 565 is renowned for its exceptional photophysical properties, making it an ideal probe for advanced imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2] Its amine functionality allows for versatile conjugation to biomolecules, enabling the detailed study of their dynamics and interactions at the single-molecule level.

### **Core Photophysical and Chemical Properties**

ATTO 565 is distinguished by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3][4] These characteristics are paramount for single-molecule studies, where the detection of faint signals from individual fluorophores is critical. The dye is moderately hydrophilic and is most efficiently excited within the 545 - 575 nm range. [1][2][4] Below is a summary of the key quantitative data for ATTO 565.



Property	Value	Reference(s)
Maximum Absorption (λabs)	564 nm	[1][3][4]
Maximum Emission (λfl)	590 nm	[1][3][4]
Molar Extinction Coefficient (εmax)	1.2 x 105 M-1cm-1	[3][4]
Fluorescence Quantum Yield (Φfl)	90%	[3][4]
Fluorescence Lifetime (τfl)	4.0 ns	[1][4]
Molecular Weight (Amine)	781 g/mol	[4]
Correction Factor (CF280)	0.12	[1][4]

## **Experimental Protocols**

Detailed methodologies are crucial for the successful application of ATTO 565 in single-molecule experiments. The following protocols provide a framework for labeling biomolecules and conducting single-molecule imaging.

## Protocol 1: Labeling of Proteins with ATTO 565 NHS Ester

This protocol outlines the covalent attachment of ATTO 565 NHS ester to primary amines (e.g., lysine residues) on a target protein. ATTO 565 NHS ester is a derivative that readily reacts with amine groups.[5]

#### Materials:

- ATTO 565 NHS ester
- Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5)[6]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)



- Gel filtration column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) Optional

#### Procedure:

- Protein Preparation: Dissolve the protein in the recommended amine-free buffer at a
  concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines like Tris,
  as they will compete with the protein for labeling.[6]
- Dye Preparation: Prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF or DMSO.[7]
- Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution while gently stirring.[1] The optimal dye-to-protein ratio may need to be determined empirically for each protein.[5]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7] In many cases, the reaction is complete within 5-10 minutes.[8]
- Quenching (Optional): The reaction can be stopped by adding a quenching buffer to remove any unreacted NHS ester.[9]
- Purification: Separate the labeled protein from the unreacted dye using a pre-equilibrated gel filtration column.[1][8] The first colored, fluorescent band to elute will be the dye-protein conjugate.[8]

### Protocol 2: Single-Molecule FRET (smFRET) Imaging

This protocol provides a general workflow for using ATTO 565-labeled molecules in smFRET experiments to study conformational dynamics.

#### Materials:

- ATTO 565-labeled protein (acceptor) and a donor-labeled partner
- Total Internal Reflection Fluorescence (TIRF) microscope



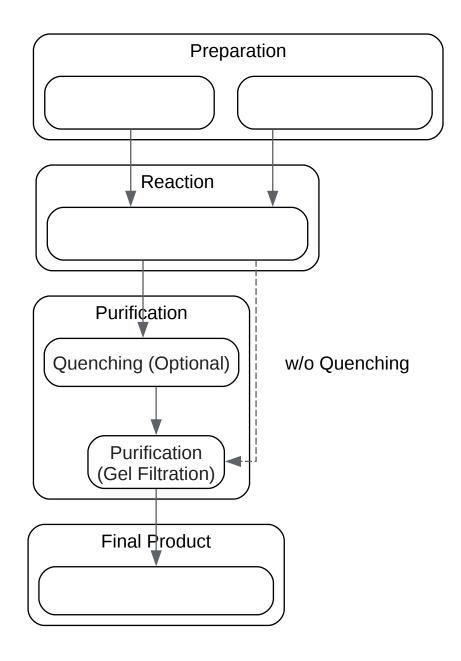
- Passivated glass coverslips (e.g., with PEG)
- Imaging buffer (may include an oxygen scavenging system and triplet-state quenchers)
- Sensitive camera (e.g., EMCCD)

#### Procedure:

- Surface Passivation: Prepare a clean glass coverslip and passivate the surface to prevent non-specific binding of the labeled protein.[1]
- Immobilization: Immobilize the labeled protein on the passivated surface at a low density suitable for single-molecule imaging.[1]
- Imaging Setup: Mount the coverslip on the TIRF microscope.
- Excitation: Excite the donor fluorophore with an appropriate laser line. For ATTO 565 as an acceptor, a common donor would be excited, and energy transfer to ATTO 565 would be observed.
- Data Acquisition: Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and emission filters.[1] Acquire a time series of images with a sensitive camera.[1]
- Data Analysis:
  - Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.[1]
  - Calculate the FRET efficiency (E) for each time point: E = IA / (ID + IA), where ID and IA
    are the donor and acceptor intensities, respectively.[1]
  - Analyze the FRET trajectories to study conformational dynamics.[1]

## Visualizations Protein Labeling Workflow



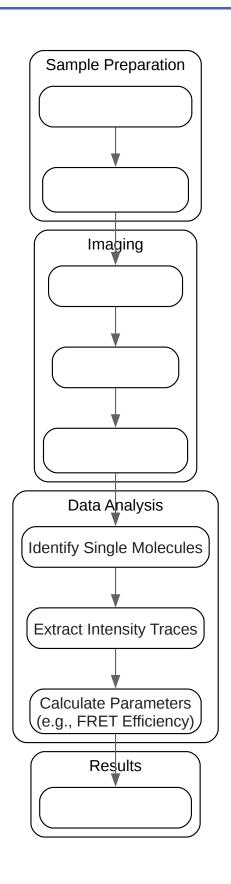


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Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

## **Single-Molecule Detection Workflow**





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Caption: General workflow for single-molecule detection experiments.



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